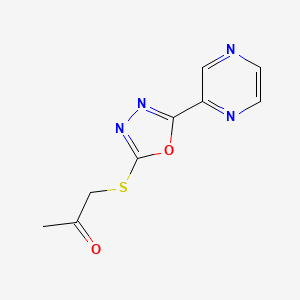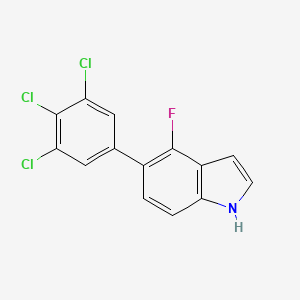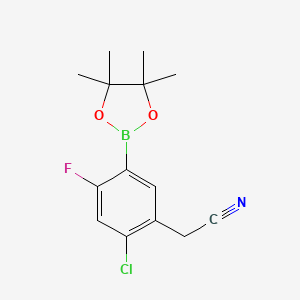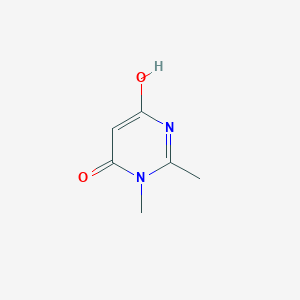
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This compound is characterized by a pyrimidine ring substituted with hydroxy and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The methyl groups can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: 6-Oxo-2,3-dimethylpyrimidin-4(3H)-one.
Reduction Products: 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-ol.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and methyl groups could play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the hydroxy group, making it less polar.
6-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.
4-Hydroxy-2,3-dimethylpyrimidine: Hydroxy group at a different position.
Uniqueness
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
6-hydroxy-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-5(9)3-6(10)8(4)2/h3,9H,1-2H3 |
InChIキー |
RWJQIXQSOJZAIG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


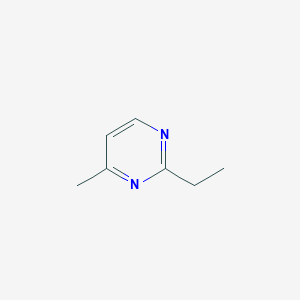
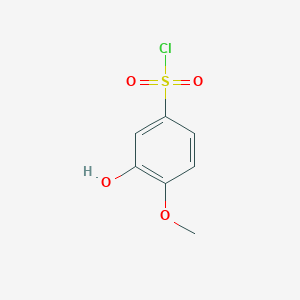
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
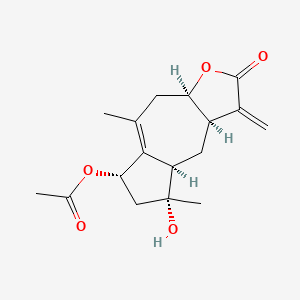
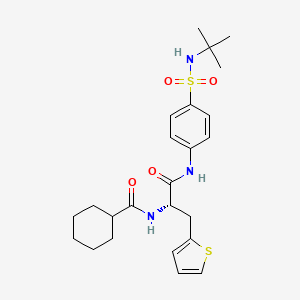
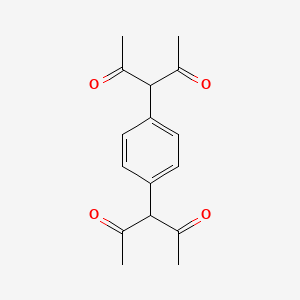
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)


